5-bromo-N-cyclopropyl-2,3-difluoroaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-bromo-N-cyclopropyl-2,3-difluoroaniline consists of a cyclopropyl group attached to an aniline ring that is substituted with bromine and fluorine atoms. The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such data was not found in the search results.Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 248.07 g/mol. More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Bioactivity Applications
Research into compounds structurally related to 5-bromo-N-cyclopropyl-2,3-difluoroaniline has demonstrated their utility in the synthesis of bioactive molecules. For instance, cyclopropanecarboxylic acid derivatives have shown significant biological activities, leading to the development of compounds with excellent herbicidal and fungicidal activities (Tian et al., 2009). Similarly, derivatives incorporating cyclopropane moieties have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, displaying potent inhibition in the low nanomolar range, which highlights their potential in drug development for targeting tumor-associated enzymes (Boztaş et al., 2015).
Organic Synthesis and Chemical Transformations
In the realm of organic synthesis, the structural motifs similar to this compound are pivotal in facilitating diverse chemical transformations. For example, the synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes has been achieved with high stereoselectivity, which is crucial for developing molecules with specific biological activities (Jiang et al., 2003). Moreover, research into cyclopropanol ring opening reactions has led to the synthesis of various β-(fluoro)alkylated ketones, underscoring the importance of cyclopropane derivatives in creating valuable and diverse gem-difluoro-containing compounds (Ye et al., 2015).
Anion Recognition and Superelectrophilic Conditions
Compounds with electron-deficient aromatic rings, akin to this compound, have been explored for their capability in anion recognition through noncovalent bonding. This novel mode of bonding suggests potential development in creating new receptors for anion recognition, which is significant for various scientific and industrial applications (Mascal et al., 2002). Additionally, the cyclization reactions under superelectrophilic conditions have been studied, revealing different types of multistep reactions that proceed through both mono- and dicationic intermediates, indicating a method for synthesizing novel compounds (Ghavtadze et al., 2009).
Safety and Hazards
According to the safety data sheet, 5-bromo-N-cyclopropyl-2,3-difluoroaniline is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2,3-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2N/c10-5-3-7(11)9(12)8(4-5)13-6-1-2-6/h3-4,6,13H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUWKKBKSNKZBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C(=CC(=C2)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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